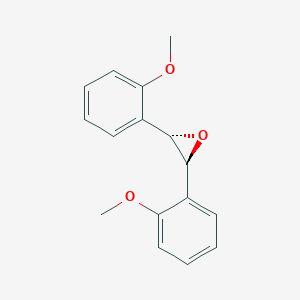
(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of a corresponding alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as titanium silicalite-1 (TS-1) can be employed to facilitate the epoxidation reaction under milder conditions, reducing the need for hazardous reagents and minimizing waste.
化学反応の分析
Types of Reactions
(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry can be exploited to create enantiomerically pure compounds, which are valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed epoxidation reactions. It serves as a model substrate to investigate the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure can be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials with desirable properties.
作用機序
The mechanism of action of (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This ring-opening reaction can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The resulting products can then participate in further chemical transformations, contributing to the compound’s versatility in various applications.
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-bis(2-methoxyphenyl)oxirane: The enantiomer of (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane, with similar chemical properties but different stereochemistry.
(2S,3S)-2,3-bis(4-methoxyphenyl)oxirane: A compound with methoxy groups in the para position, which can affect its reactivity and applications.
(2S,3S)-2,3-bis(2-chlorophenyl)oxirane:
Uniqueness
This compound is unique due to the presence of methoxy groups in the ortho position, which can enhance its reactivity and provide additional sites for chemical modification. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials with tailored properties.
特性
CAS番号 |
61080-16-8 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane |
InChI |
InChI=1S/C16H16O3/c1-17-13-9-5-3-7-11(13)15-16(19-15)12-8-4-6-10-14(12)18-2/h3-10,15-16H,1-2H3/t15-,16-/m0/s1 |
InChIキー |
UFNKMKZBISPOKK-HOTGVXAUSA-N |
異性体SMILES |
COC1=CC=CC=C1[C@H]2[C@@H](O2)C3=CC=CC=C3OC |
正規SMILES |
COC1=CC=CC=C1C2C(O2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
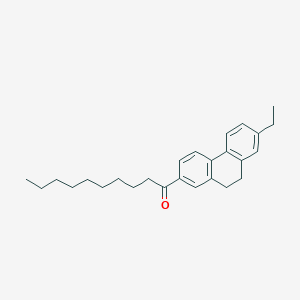
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
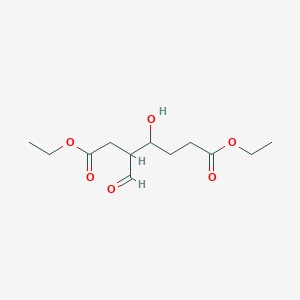
![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
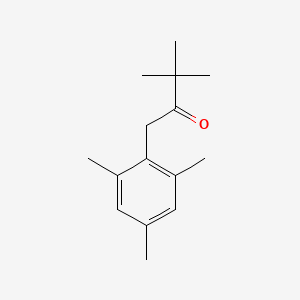
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)
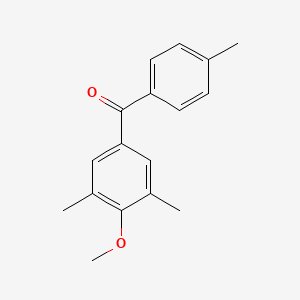
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
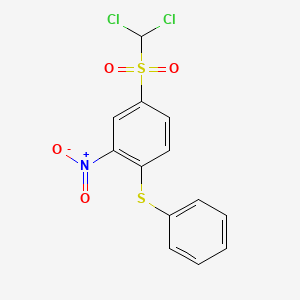
![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)

